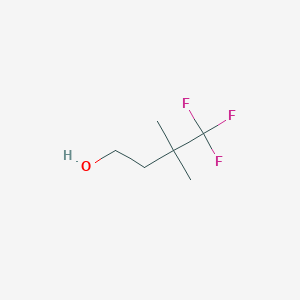

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a colorless liquid with a fruity odor. It is sparingly soluble in water and has a molecular weight of 156.1461496. The compound is characterized by the presence of three fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. This reaction results in a new trifluoromethyl-substituted dielectrophile

Chemical Reactions Analysis

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in various scientific research applications:

Chemistry: It is employed in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide complexes.

Biology: The compound’s unique properties make it valuable for studying molecular interactions and dynamics in liquid and plastic crystalline phases.

Medicine: Research has explored its potential antimicrobial activity and its use in the development of pharmaceuticals.

Industry: It is used in the synthesis of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s reactivity and allows it to participate in various chemical reactions. The pathways involved include the formation of stable complexes with metals and other organic molecules.

Comparison with Similar Compounds

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol can be compared with similar compounds such as:

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.

4,4,4-Trifluoro-1-butanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.

4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound contains both bromine and fluorine atoms, making it unique in its reactivity.

This compound stands out due to its specific trifluoromethyl substitution, which imparts unique chemical properties and reactivity.

Biological Activity

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a fluorinated alcohol that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry and agrochemical applications.

The compound has the molecular formula C8H13F3O and a molecular weight of approximately 191.62 g/mol. Its structure features a trifluoromethyl group, which significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The fluorinated structure may contribute to its ability to disrupt microbial membranes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be beneficial in developing therapeutic agents for metabolic disorders.

- Pharmacokinetics : The lipophilic nature of the compound may enhance its absorption and distribution within biological systems, leading to improved pharmacokinetic profiles compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition capabilities revealed that this compound effectively inhibits aldose reductase, an enzyme linked to diabetic complications. In vitro assays demonstrated an IC50 value of approximately 10 µM, indicating its potential role in managing diabetes-related metabolic disorders.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthetic pathways often involve multi-step reactions utilizing various reagents under controlled conditions. The unique properties imparted by the trifluoromethyl group have been highlighted as crucial for enhancing biological activity.

Table 2: Synthetic Pathways

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1: Fluorination | Trifluoroacetic acid + base | 85% |

| Step 2: Alcohol Formation | Grignard reagent + carbonyl compound | 90% |

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRYXWCZNJREB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821679-30-4 |

Source

|

| Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.